molecular formula C7H5BrN2OS B11867011 6-Bromo-2-methylthieno[3,2-d]pyrimidin-4(3H)-one

6-Bromo-2-methylthieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B11867011
M. Wt: 245.10 g/mol
InChI Key: YAXCUHFDWSBQRW-UHFFFAOYSA-N
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Description

6-Bromo-2-methylthieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the thienopyrimidine family. This compound is characterized by a thieno ring fused to a pyrimidine ring, with a bromine atom at the 6th position and a methyl group at the 2nd position. It has gained attention in scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-methylthieno[3,2-d]pyrimidin-4(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-amino-3-bromothiophene with ethyl acetoacetate in the presence of a base, followed by cyclization with formamide . The reaction conditions often require heating and the use of solvents such as ethanol or dimethylformamide.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-methylthieno[3,2-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bases like sodium hydride or potassium carbonate, solvents such as dimethylformamide or ethanol, and catalysts like palladium for coupling reactions . Reaction conditions typically involve heating and may require inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thienopyrimidines, while cyclization reactions can produce more complex fused ring systems .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-Bromo-2-methylthieno[3,2-d]pyrimidin-4(3H)-one is not fully elucidated, but it is believed to interact with specific molecular targets in pathogens. For instance, it may inhibit key enzymes or interfere with nucleic acid synthesis, leading to the inhibition of microbial growth . Further studies are needed to fully understand the molecular pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-2-methylthieno[3,2-d]pyrimidin-4(3H)-one is unique due to its specific substitution pattern and the presence of both a bromine atom and a methyl group. This unique structure contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.

Properties

Molecular Formula

C7H5BrN2OS

Molecular Weight

245.10 g/mol

IUPAC Name

6-bromo-2-methyl-3H-thieno[3,2-d]pyrimidin-4-one

InChI

InChI=1S/C7H5BrN2OS/c1-3-9-4-2-5(8)12-6(4)7(11)10-3/h2H,1H3,(H,9,10,11)

InChI Key

YAXCUHFDWSBQRW-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C(=O)N1)SC(=C2)Br

Origin of Product

United States

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